Darexabanmaleat

Übersicht

Beschreibung

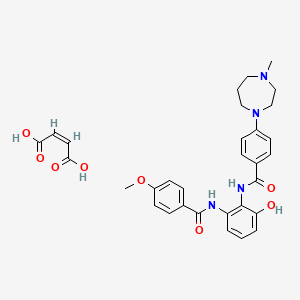

Darexabanmaleat, auch bekannt als YM150, ist ein direkter Faktor-Xa-Inhibitor. Es wurde von Astellas Pharma als experimentelles Medikament mit gerinnungshemmenden und antithrombotischen Eigenschaften entwickelt. Die Verbindung wurde vor allem auf ihr Potenzial untersucht, venöse Thromboembolien nach größeren orthopädischen Operationen, Schlaganfall bei Patienten mit Vorhofflimmern und möglicherweise ischämischen Ereignissen bei akutem Koronarsyndrom zu verhindern .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der wichtigste Syntheseweg umfasst die Bildung von N-[2-Hydroxy-6-(4-Methoxybenzamido)phenyl]-4-(4-Methyl-1,4-diazepan-1-yl)benzamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, was zu verschiedenen Derivaten führt.

Substitution: Substitutionsreaktionen, wie z. B. nukleophile Substitution, können verwendet werden, um neue funktionelle Gruppen in das Molekül einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung von Faktor-Xa-Inhibitoren und ihrer Wechselwirkungen mit biologischen Zielstrukturen.

Biologie: Die Verbindung wird in der Forschung verwendet, um die Mechanismen der Blutgerinnung und die Rolle von Faktor Xa bei thrombotischen Erkrankungen zu verstehen.

Medizin: this compound wurde auf sein Potenzial untersucht, thromboembolische Ereignisse bei Patienten zu verhindern, die sich größeren Operationen unterziehen, oder bei Patienten mit Vorhofflimmern.

Industrie: Die Synthese- und Produktionsmethoden der Verbindung sind für die pharmazeutische Industrie von Interesse, um neue gerinnungshemmende Medikamente zu entwickeln

Wirkmechanismus

This compound übt seine Wirkung aus, indem es direkt Faktor Xa hemmt, einen essentiellen Blutgerinnungsfaktor, der für die Einleitung der Gerinnungskaskade verantwortlich ist. Faktor Xa spaltet Prothrombin in seine aktive Form Thrombin, das dann lösliches Fibrinogen in unlösliches Fibrin umwandelt und die Thrombozyten aktiviert. Durch die Hemmung von Faktor Xa verhindert this compound die Bildung von Blutgerinnseln und reduziert das Risiko thromboembolischer Ereignisse .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying factor Xa inhibitors and their interactions with biological targets.

Biology: The compound is used in research to understand the mechanisms of blood coagulation and the role of factor Xa in thrombotic diseases.

Medicine: Darexaban maleate has been investigated for its potential to prevent thromboembolic events in patients undergoing major surgeries or those with atrial fibrillation.

Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anticoagulant drugs

Wirkmechanismus

Target of Action

Darexaban Maleate is a direct inhibitor of Factor Xa . Factor Xa is an essential blood coagulation factor that is responsible for the initiation of the coagulation cascade .

Mode of Action

Darexaban Maleate and its active metabolite, darexaban glucuronide, selectively and competitively inhibit Factor Xa . This inhibition suppresses prothrombin activity at the sites of blood clot (thrombus) formation . As a result, there is a decrease in blood clot formation in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by Darexaban Maleate is the coagulation cascade . By inhibiting Factor Xa, Darexaban Maleate prevents the conversion of prothrombin to its active form, thrombin . Thrombin is responsible for converting soluble fibrinogen to insoluble fibrin and activating platelets . Therefore, the inhibition of Factor Xa by Darexaban Maleate disrupts this pathway and reduces blood clot formation .

Pharmacokinetics

Darexaban Maleate is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide, during first-pass metabolism via glucuronidation . The metabolism of Darexaban Maleate also occurs in the small intestine, but to a much lesser extent . These pharmacokinetic properties impact the bioavailability of Darexaban Maleate, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Darexaban Maleate’s action primarily involve the reduction of blood clot formation . By inhibiting Factor Xa, Darexaban Maleate prevents the formation of thrombin, thereby reducing the conversion of fibrinogen to fibrin and the activation of platelets . This leads to a decrease in blood clot formation, which can help prevent conditions such as venous thromboembolism, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome .

Action Environment

These can include factors such as age, genetic makeup, diet, and the presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Biochemische Analyse

Biochemical Properties

Darexaban Maleate interacts with factor Xa, a key enzyme in the coagulation cascade . It inhibits the action of factor Xa, which is responsible for the conversion of prothrombin to its active form, thrombin . This interaction prevents the conversion of soluble fibrinogen to insoluble fibrin and the activation of platelets .

Cellular Effects

Darexaban Maleate, by inhibiting factor Xa, influences cell function by preventing the formation of blood clots . This has a significant impact on cellular processes related to coagulation and thrombosis .

Molecular Mechanism

The molecular mechanism of action of Darexaban Maleate involves the inhibition of factor Xa . By binding to factor Xa, Darexaban Maleate prevents the cleavage of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Temporal Effects in Laboratory Settings

It is known that Darexaban Maleate is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide (YM-222714), during first pass metabolism via glucuronidation .

Metabolic Pathways

Darexaban Maleate is involved in the coagulation cascade metabolic pathway . It interacts with factor Xa, an enzyme in this pathway . The metabolism of Darexaban Maleate also occurs in the liver and to a lesser extent in the small intestine .

Transport and Distribution

It is known that Darexaban Maleate is rapidly absorbed and metabolized in the liver .

Subcellular Localization

Given its role as a factor Xa inhibitor, it is likely to be found where the coagulation cascade occurs, which is typically within the blood plasma .

Vorbereitungsmethoden

The synthesis of Darexaban maleate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key synthetic route includes the formation of N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Analyse Chemischer Reaktionen

Darexaban maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Darexabanmaleat gehört zur Klasse der organischen Verbindungen, die als Benzanilide bekannt sind. Zu ähnlichen Verbindungen gehören:

Rivaroxaban: Ein weiterer direkter Faktor-Xa-Inhibitor, der als Gerinnungshemmer verwendet wird.

Apixaban: Ein Faktor-Xa-Inhibitor mit ähnlichen gerinnungshemmenden Eigenschaften.

Edoxaban: Ein weiteres Mitglied der Klasse der Faktor-Xa-Inhibitoren, das zur Vorbeugung thromboembolischer Ereignisse eingesetzt wird.

Im Vergleich zu diesen Verbindungen weist this compound einzigartige strukturelle Merkmale und pharmakokinetische Eigenschaften auf, die während seiner Entwicklung untersucht wurden. seine Entwicklung wurde im September 2011 aufgrund erhöhter Blutungsraten, die in klinischen Studien beobachtet wurden, eingestellt .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMPMUVISXATBH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365462-24-4 | |

| Record name | Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darexaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAREXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Darexaban maleate, and how does its metabolism impact its activity?

A1: Darexaban maleate is a direct Factor Xa inhibitor, meaning it directly blocks the activity of Factor Xa, a key enzyme in the coagulation cascade. [, ] This inhibition prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of blood clots. [] Interestingly, Darexaban maleate is rapidly metabolized in the liver and intestine to Darexaban glucuronide, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 in the liver and UGT1A10 in the intestine. [] Importantly, Darexaban glucuronide exhibits equipotent pharmacological activity to Darexaban maleate itself, acting as the major active metabolite in the body. [, ]

Q2: How is Darexaban glucuronide, the active metabolite of Darexaban maleate, further metabolized in the body?

A2: While Darexaban glucuronide is the primary active form, it undergoes further metabolism, primarily N-oxidation, in the liver. [] This reaction is mainly catalyzed by Flavin-containing monooxygenase 3 (FMO3). [] The resulting Darexaban glucuronide N-oxides are considered minor metabolites and are eventually excreted. [] Understanding this metabolic pathway is crucial for assessing the drug's overall efficacy and duration of action.

Q3: How is Darexaban maleate absorbed and eliminated from the body following oral administration?

A3: Following oral administration, Darexaban maleate is rapidly absorbed, reaching peak blood and plasma concentrations within approximately 45 minutes. [] The absorption of Darexaban maleate from the gastrointestinal tract is estimated to be at least 50%. [] Excretion of the drug and its metabolites occurs relatively equally through feces (51.9%) and urine (46.4%) within 168 hours post-administration. [] This balanced excretion profile suggests the involvement of both renal and hepatic pathways in the elimination of Darexaban maleate and its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)